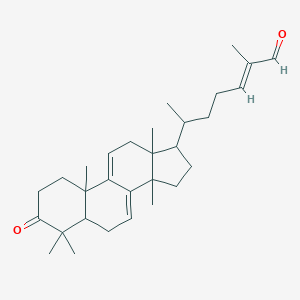

Ganoderal A

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich ihres Potenzials als osteogenes Induktor und Cholesterinsynthesehemmer, erhebliche Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Ganoderal A wird hauptsächlich aus den Fruchtkörpern von Ganoderma lucidum isoliert. Der Extraktionsprozess umfasst mehrere Schritte:

Extraktion: Die getrockneten Fruchtkörper werden pulverisiert und einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen.

Filtration und Konzentration: Der Extrakt wird filtriert und unter reduziertem Druck konzentriert, um das Lösungsmittel zu entfernen.

Reinigung: Der konzentrierte Extrakt wird chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um this compound zu isolieren

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst den großtechnischen Anbau von Ganoderma lucidum, gefolgt von Extraktions- und Reinigungsprozessen, die denen in Laborsituationen ähneln. Die Optimierung der Anbaubedingungen wie Temperatur, Luftfeuchtigkeit und Nährstoffversorgung ist entscheidend für die Maximierung der Ausbeute an this compound .

Wissenschaftliche Forschungsanwendungen

Chemie: Ganoderal A dient als Vorläufer für die Synthese verschiedener bioaktiver Derivate.

Medizin: This compound zeigt eine Hemmung der Cholesterinsynthese, entzündungshemmende und antitumorale Aktivitäten, was es zu einem potenziellen Therapeutikum für Herz-Kreislauf-Erkrankungen und Krebs macht

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Osteogene Differenzierung: this compound fördert die osteogene Differenzierung durch Aktivierung der Wnt/β-Catenin- und BMP/SMAD-Signalwege.

Hemmung der Cholesterinsynthese: This compound hemmt die Cholesterinsynthese durch das Anvisieren des Lanosterol-14α-Demethylase-Enzyms, das an der Umwandlung von Lanosterol in Cholesterin beteiligt ist.

Wirkmechanismus

- Ganoderal A primarily targets the cholesterol synthesis pathway. It acts as a cholesterol synthesis inhibitor .

- Additionally, it exhibits various biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anti-tumor effects .

Target of Action

Pharmacokinetics

Its impact on cholesterol synthesis and broader biological effects warrant continued investigation . 🍄🌿

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ganoderal A is primarily isolated from the fruiting bodies of Ganoderma lucidum. The extraction process involves several steps:

Extraction: The dried fruiting bodies are powdered and subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to remove the solvent.

Purification: The concentrated extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes similar to those used in laboratory settings. Optimization of cultivation conditions, such as temperature, humidity, and nutrient supply, is crucial for maximizing the yield of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ganoderal A unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Substitutionsreaktionen mit this compound können zur Bildung von Derivaten mit modifizierten biologischen Aktivitäten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile, darunter Amine und Alkohole, können unter sauren oder basischen Bedingungen verwendet werden.

Wichtige gebildete Produkte

Oxidation: Ganodersäuren

Reduktion: Ganoderol

Substitution: Verschiedene Ganoderal-Derivate mit modifizierten biologischen Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Ganoderal A ist unter den Triterpenoiden aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Ganodersäure A: Bekannt für ihre antitumoralen und entzündungshemmenden Eigenschaften.

Ganoderol B: Zeigt eine ähnliche Hemmung der Cholesterinsynthese wie this compound.

Ganodermanontriol: Hemmt das invasive Verhalten von Krebszellen.

Eigenschaften

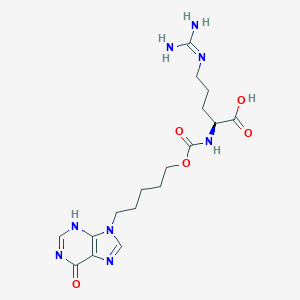

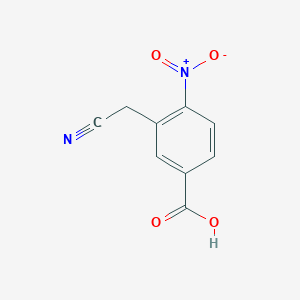

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFCIPJKSUUES-SPFFTVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318282 | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-98-3 | |

| Record name | Ganoderal A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of ganoderal A?

A1: this compound, a lanostane-type triterpene found in Ganoderma lucidum (Lingzhi), has demonstrated promising effects on osteogenic differentiation in human amniotic mesenchymal stem cells []. This suggests potential applications in bone regeneration and related therapies. Further research is needed to fully explore its therapeutic potential.

Q2: Which enzymes involved in cholesterol synthesis are inhibited by this compound and related compounds?

A2: Studies indicate that this compound, along with other 26-oxygenosterols like ganoderol A and B, and ganoderic acid Y, inhibit cholesterol biosynthesis by targeting the lanosterol 14α-demethylase enzyme []. This enzyme plays a crucial role in the conversion of 24,25-dihydrolanosterol to cholesterol.

Q3: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, they do provide information on its structural characterization. This compound is a lanostane-type triterpene [, ]. Based on its structure and known properties of similar compounds, its molecular formula can be deduced as C30H48O3, with a molecular weight of approximately 456 g/mol.

Q4: What analytical techniques are commonly used for the isolation and identification of this compound in Ganoderma lucidum?

A4: Researchers frequently employ a combination of techniques for isolating and identifying this compound. These include:

- Extraction: Initially, this compound is extracted from Ganoderma lucidum using solvents like methanol or ethanol [, , , ].

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is commonly used for separating and purifying this compound from other compounds in the extract [, , ].

- Structure Elucidation: The structure of this compound is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].

Q5: How do the chemical characteristics of Ganoderma lucidum and Ganoderma sinense differ based on triterpene profiles?

A6: Hierarchical clustering analysis of HPLC profiles, considering nine triterpenes including this compound, revealed significant differences in the chemical makeup of Ganoderma lucidum and Ganoderma sinense []. This highlights the importance of accurate species identification for medicinal applications.

Q6: What are the implications of the structural differences between different Ganoderma species on their medicinal properties?

A7: Although both Ganoderma lucidum and Ganoderma sinense are used medicinally, their distinct triterpene profiles, including variations in this compound content, suggest potential differences in their bioactivity and therapeutic effects []. Further research is crucial to understand the specific pharmacological activities associated with each species and their respective triterpenoid constituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.